molecular formula C13H19NO2 B185547 (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 356537-07-0

(4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No.: B185547
CAS No.: 356537-07-0
M. Wt: 221.29 g/mol
InChI Key: ZJXNNHXMTOVMHI-UHFFFAOYSA-N
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Description

(4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is an organic compound with the molecular formula C13H19NO2 It is characterized by the presence of a methoxybenzyl group and a tetrahydrofuran-2-ylmethyl group attached to an amine

Scientific Research Applications

(4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers.

Safety and Hazards

4-Methoxybenzyl alcohol may cause skin irritation and serious eye damage. It may also cause an allergic skin reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves the reaction of 4-methoxybenzyl chloride with tetrahydrofuran-2-ylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine: Characterized by the presence of a methoxybenzyl group and a tetrahydrofuran-2-ylmethyl group.

    (4-Methoxy-benzyl)-(tetrahydro-pyran-2-ylmethyl)-amine: Similar structure but with a tetrahydropyran group instead of tetrahydrofuran.

    (4-Methoxy-benzyl)-(tetrahydro-thiophen-2-ylmethyl)-amine: Contains a tetrahydrothiophene group instead of tetrahydrofuran.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-6-4-11(5-7-12)9-14-10-13-3-2-8-16-13/h4-7,13-14H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXNNHXMTOVMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389785
Record name 1-(4-Methoxyphenyl)-N-[(oxolan-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356537-07-0
Record name 1-(4-Methoxyphenyl)-N-[(oxolan-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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